1,3-Dinitrobenzene-13C6
Overview
Description
Scientific Research Applications
Electronic Structure Analysis
1,3-Dinitrobenzene-13C6 has been the subject of electronic structure analysis. For example, a study by (Mikhailov et al., 2005) employed ab initio multiconfiguration CASSCF methods to explore the structure of 1,3-dinitrobenzene radical anion. This research contributes to understanding the electronic properties and stability of various forms of dinitrobenzene.
Sensing and Detection Technologies
1,3-Dinitrobenzene-13C6 has applications in developing sensing technologies. A 2014 study by (Li et al.) demonstrated the use of a glassy carbon electrode modified with various materials for sensitive detection of 1,3-dinitrobenzene in environmental samples.
Catalytic Processes
In the field of catalysis, 1,3-dinitrobenzene-13C6 has been used as an oxidant. (Li, Chen, & Liu, 2014) reported on the rhodium-catalyzed oxidative annulation of hydrazines with alkynes using 1,3-dinitrobenzene. This indicates its potential in synthetic chemistry applications.
Molecular Orbital Studies
The compound has also been the focus of molecular orbital studies. A study by (Kayanuma et al., 2010) utilized theoretical methods to study 1,3-dinitrobenzene radical anions, offering insights into intramolecular electron transfer reactions.
Environmental Persistence and Toxicity Analysis
1,3-Dinitrobenzene-13C6 has been analyzed for its environmental persistence and toxicity. (Klein, 2014) discussed its use in explosives synthesis, environmental stability, and potential health risks.
Neurochemical and Oedematous Changes Study
The compound's impact on biological systems, specifically the brain, has been investigated. (Mavroudis et al., 2006) studied 1,3-dinitrobenzene-induced astroglial injury in rat brains, providing insights into its neurotoxic effects.
Structural Analysis of Dianion
Further structural analysis has been performed on the dianion form of 1,3-dinitrobenzene. (Mikhailov et al., 2007) used quantum chemical methods to study the structure of the 1,3-dinitrobenzene dianion.
Antimicrobial Activity Research
Research has also been conducted on antimicrobial activities related to dinitrobenzene derivatives. (Muthukumar, Malarvizhi, & Nishanthini, 2021) characterized a compound derived from dinitrobenzene for antimicrobial activity.
Photochemical Degradation Studies
The photochemical degradation of 1,3-dinitrobenzene in aqueous solutions has been studied, as shown in (Chen et al., 2004). This research is vital for understanding the environmental fate of dinitrobenzene compounds.
Safety And Hazards
properties
IUPAC Name |
1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583995 | |
Record name | 1,3-Dinitro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dinitrobenzene-13C6 | |
CAS RN |
201595-60-0 | |
Record name | 1,3-Dinitro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201595-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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